Triphenylsilane

Catalog No.
S725423
CAS No.
789-25-3
M.F
C18H15Si
M. Wt
259.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylsilane

CAS Number

789-25-3

Product Name

Triphenylsilane

Molecular Formula

C18H15Si

Molecular Weight

259.4 g/mol

InChI

InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

BZLZKLMROPIZSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3
  • Triphenylsilane is a colorless crystalline solid with the chemical formula (C6H5)3SiH [].
  • It is structurally similar to methane (CH4) but with three phenyl groups (C6H5) replacing three hydrogens, bonded to a central silicon atom [].
  • Triphenylsilane has been known since the late 19th century [].
  • It serves as a fundamental molecule in organosilicon chemistry due to its relatively simple structure and the presence of a silicon-hydrogen bond (Si-H) []. This Si-H bond is crucial for further functionalization in various organic reactions [].

Molecular Structure Analysis

  • Triphenylsilane has a tetrahedral geometry around the central silicon atom [].
  • Three phenyl rings are attached to the silicon through silicon-carbon (Si-C) bonds, forming the base of a pyramid-like structure [].
  • The fourth vertex of the pyramid is occupied by a hydrogen atom bonded to the silicon via the Si-H bond [].
  • The phenyl rings can rotate freely around the Si-C bonds, allowing for different conformations of the molecule [].

Chemical Reactions Analysis

  • Synthesis

    There are various methods for triphenylsilane synthesis. A common approach involves the reaction of triphenylchlorosilane (Si(C6H5)3Cl) with lithium aluminum hydride (LiAlH4) [].

    Balanced equation:

    4 LiAlH4 + Si(C6H5)3Cl → (C6H5)3SiH + 4 LiCl + AlCl3 []

  • Hydrosilylation

    Triphenylsilane can act as a hydride source in hydrosilylation reactions. These reactions involve the addition of a Si-H bond across a carbon-carbon double bond. The presence of bulky phenyl groups can influence the reaction regioselectivity (favored product orientation).

  • Dehydrogenation

    Under specific conditions, triphenylsilane can undergo dehydrogenation, losing a hydrogen molecule to form a silicon-silicon bond (Si-Si) and triphenylsilylene.

    (C6H5)3SiH → (C6H5)3Si-Si(C6H5)3 + H2

Physical and Chemical Properties

  • Melting point: 148-150 °C [].
  • Boiling point: >300 °C []. (Decomposes before boiling)
  • Solubility: Insoluble in water, soluble in organic solvents like benzene and toluene [].
  • Stability: Relatively stable under ambient conditions but can decompose at high temperatures [].
  • Although specific data on triphenylsilane toxicity is limited, it is advisable to handle it with care as an organosilicon compound.
  • Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

Precursor for Organosilicon Compounds

Triphenylsilane acts as a valuable precursor for the synthesis of various organosilicon compounds. These compounds, where organic groups like phenyl (Ph) are attached to the silicon (Si) atom, exhibit diverse functionalities and applications.

  • Silylation reactions: Triphenylsilane can be used as a silylating agent, introducing a triphenylsilyl group (Ph3Si) into organic molecules. This modification can enhance their solubility, stability, and reactivity in various chemical reactions .
  • Synthesis of functionalized silanes: By reacting triphenylsilane with different reagents, researchers can create new silane molecules with specific functionalities attached. These functionalized silanes find applications in various fields, including catalysis, materials science, and bioconjugation .

Model Compound for Studying Reaction Mechanisms

Due to its well-defined structure and controlled reactivity, triphenylsilane serves as a model compound in studying the mechanisms of various chemical reactions.

  • Understanding bond cleavage processes: Researchers use triphenylsilane to understand the mechanisms of reactions involving the cleavage of silicon-hydrogen (Si-H) bonds. This knowledge is crucial for designing new catalysts and developing efficient synthetic pathways for various organic and organosilicon compounds .
  • Investigating photochemical reactions: Triphenylsilane's ability to absorb light makes it a valuable probe for investigating photochemical reactions. By studying the photoexcitation and subsequent reactions of triphenylsilane, researchers gain insights into the fundamental principles governing light-driven chemical processes .

Exploring Potential Applications in Materials Science

Triphenylsilane's unique properties are being explored for potential applications in various materials science fields:

  • Organic light-emitting diodes (OLEDs): Researchers are investigating the use of triphenylsilane derivatives as hole-transporting materials in OLEDs. These materials play a crucial role in efficiently transporting positive charges within the device, leading to improved device performance .
  • Organic photovoltaics (OPVs): Similar to OLEDs, triphenylsilane derivatives are being explored as potential materials for OPVs. These materials can potentially enhance the efficiency of light harvesting and charge transport in solar cells .

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

789-25-3

Wikipedia

Triphenylsilyl radical
Triphenylsilane

General Manufacturing Information

Benzene, 1,1',1''-silylidynetris-: ACTIVE

Dates

Modify: 2023-08-15

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